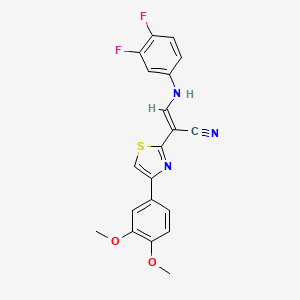

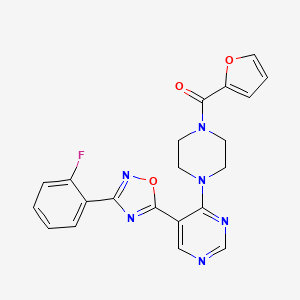

(E)-3-((3,4-difluorophenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (E)-3-((3,4-difluorophenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile is a derivative of acrylonitrile with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insight into the general class of acrylonitrile derivatives and their interactions with biological targets. For instance, acrylonitrile derivatives have been identified as selective inhibitors of acetylcholinesterase (AChE), an enzyme that is a target for drugs treating neurodegenerative diseases like Alzheimer's .

Synthesis Analysis

The synthesis of acrylonitrile derivatives typically involves the formation of a carbon-nitrogen double bond, which is characteristic of the acrylonitrile group. The papers provided do not detail the synthesis of the specific compound , but they do describe the synthesis of similar compounds. For example, the synthesis of (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles involves the reaction of benzo[d]thiazol-2-yl with various heteroaryl compounds to form the acrylonitrile derivative .

Molecular Structure Analysis

The molecular structure of acrylonitrile derivatives can be complex, with various substituents influencing the overall shape and electronic distribution of the molecule. The papers discuss the structure of related compounds, such as (E)-2-(2-thienyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, which does not have direction-specific intermolecular interactions, indicating potential flexibility in how these molecules might interact with their targets .

Chemical Reactions Analysis

Acrylonitrile derivatives can participate in various chemical reactions, primarily due to the reactive acrylonitrile group. The provided papers do not discuss the chemical reactions of the specific compound , but they do suggest that the acrylonitrile group is essential for the biological activity of these molecules, as seen in their ability to inhibit AChE .

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylonitrile derivatives can vary widely depending on the substituents attached to the core structure. The papers provided do not offer specific data on the physical and chemical properties of the compound . However, they do describe the properties of similar compounds, such as their ability to form hydrogen bonds, which could be relevant for their biological activity .

科学的研究の応用

Reduction and Transformation Applications

(E)-3-Aryl-2-(thiazol-2-yl)acrylonitriles, through reduction with lithium aluminum hydride, afford (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, as demonstrated by Frolov et al. (2005). This study showcases the potential of such compounds in generating specific configurations of thiazole-containing molecules, which could be useful in further synthetic applications or as intermediates in the development of various compounds (Frolov, Dotsenko, Krivokolysko, Chernega, & Litvinov, 2005).

Corrosion Inhibition

Research on thiazoles has highlighted their significant role in the development of corrosion inhibitors. Farahati et al. (2019) synthesized and evaluated the corrosion inhibition efficiency of thiazoles on copper surfaces. Their study indicates that thiazoles can serve as effective corrosion inhibitors, offering a potential application for (E)-3-((3,4-Difluorophenyl)amino)-2-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)acrylonitrile derivatives in protecting metals against corrosion (Farahati, Ghaffarinejad, Mousavi-khoshdel, Rezania, Behzadi, & Shockravi, 2019).

Synthetic Organic Chemistry

Shablykin et al. (2010) explored the reactions of 2-acylamino-3,3-dichloroacrylonitriles with 2-aminothiophenol, leading to derivatives that could undergo transformation into oxazole derivatives. This work opens avenues for using such compounds in the synthesis of heterocyclic structures, potentially useful in drug development and material science (Shablykin, Chumachenko, & Brovarets, 2010).

Photophysical Properties

Eltyshev et al. (2021) designed and synthesized new fluorescent thiazoles based on a 3-aryl-2-(thiazol-2-yl)acrylonitrile core, revealing their multifunctional properties, including good emission in both the solid phase and in suspension. This suggests that derivatives of (E)-3-((3,4-Difluorophenyl)amino)-2-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)acrylonitrile could be explored for their photophysical properties, potentially applicable in material sciences and as fluorescent markers in biological studies (Eltyshev, Dzhumaniyazov, Suntsova, Minin, Pozdina, Dehaen, Benassi, & Belskaya, 2021).

特性

IUPAC Name |

(E)-3-(3,4-difluoroanilino)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F2N3O2S/c1-26-18-6-3-12(7-19(18)27-2)17-11-28-20(25-17)13(9-23)10-24-14-4-5-15(21)16(22)8-14/h3-8,10-11,24H,1-2H3/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDXGVVISARFJT-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)F)F)C#N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)F)F)/C#N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-((3,4-difluorophenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[2-(Dimethylamino)phenyl]methyl]-N-(3-imidazol-1-yl-2-methylpropyl)prop-2-enamide](/img/structure/B2530859.png)

![4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2530862.png)

methyl}-1H-pyrazole-3-carboxamide](/img/structure/B2530869.png)

![Benzo[d]thiazol-2-yl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2530870.png)

![N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-2-methoxybenzamide](/img/structure/B2530875.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide](/img/structure/B2530878.png)

![2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetic acid](/img/structure/B2530880.png)